molecular formula C20H21N5O2S B2990460 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide CAS No. 886962-66-9

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2990460
CAS No.: 886962-66-9
M. Wt: 395.48
InChI Key: ARDWFHVGWCYIDJ-UHFFFAOYSA-N
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Description

The compound 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a triazine-derived acetamide characterized by a benzyl substituent at the 6-position of the triazinone core and a 2,4-dimethylphenyl group on the acetamide moiety. Such compounds are of interest in medicinal chemistry due to the triazine scaffold’s versatility in hydrogen bonding and its role in inhibiting enzymes like dihydrofolate reductase (DHFR) or kinases. Structural features, such as the sulfanyl linker and aromatic substituents, influence physicochemical properties and biological interactions, making comparative analysis with analogs critical for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-13-8-9-16(14(2)10-13)22-18(26)12-28-20-24-23-17(19(27)25(20)21)11-15-6-4-3-5-7-15/h3-10H,11-12,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDWFHVGWCYIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide (CAS Number: 886963-59-3) is a member of the triazine family, which has garnered attention due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A triazine ring : Essential for its biological activity.
  • A sulfanyl group : Contributing to its reactivity and interaction with biological targets.
  • A benzyl group : Enhancing lipophilicity and possibly influencing binding affinity.

Molecular Formula

C18H21N5O2SC_{18}H_{21}N_{5}O_{2}S

Antimicrobial Activity

Research indicates that derivatives of triazines exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to the target compound have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

  • Mechanism of Action : The triazine nucleus has been associated with anticancer activity through various mechanisms including:
    • Induction of apoptosis in cancer cells.
    • Inhibition of specific oncogenic pathways.
  • Case Studies :
    • A study demonstrated that triazine derivatives exhibited cytotoxic effects on various cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin . The presence of electron-donating groups on the phenyl ring was linked to enhanced activity.

Antiviral Properties

Triazine compounds have also been explored for their antiviral activities. Research highlights their potential against viral infections by inhibiting viral replication through interference with viral enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to:

  • Functional Groups : The presence of amino and sulfanyl groups enhances interaction with biological macromolecules.
  • Substituents on the Triazine Ring : Modifications in the substituents can lead to different biological profiles; for instance, methyl substitutions have been shown to increase potency against certain targets .

Data Tables

Biological ActivityMechanismReference
AntibacterialCell wall synthesis inhibition
AnticancerApoptosis induction
AntiviralViral replication inhibition

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Triazine-Acetamide Derivatives

Compound Name Triazinone Substituent (Position 6) Acetamide Aryl Group Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Benzyl 2,4-Dimethylphenyl C₂₀H₂₁N₅O₂S 403.48* -
2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide Methyl 4-Chlorophenyl C₁₂H₁₂ClN₅O₂S 333.78
2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide Methyl 2-Methoxyphenyl C₁₃H₁₅N₅O₃S 329.36
2-[(4-Amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide Methyl 4-Isopropylphenyl C₁₆H₂₀N₅O₂S 362.43
2-{[6-(4-Methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 4-Methoxybenzyl 3-Methoxyphenyl C₂₀H₂₀N₄O₄S 412.46
4-(2-{[4-Amino-6-(4-nitrobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone 4-Nitrobenzyl Sydnone-linked phenyl C₂₁H₁₆N₆O₆S 480.45

Key Observations

Triazinone Substituents: The benzyl group in the target compound introduces greater steric bulk and lipophilicity compared to methyl () or 4-methoxybenzyl (). This may enhance membrane permeability but reduce solubility.

Acetamide Aryl Groups :

  • 2,4-Dimethylphenyl in the target compound provides steric hindrance and electron-donating effects, contrasting with 4-chlorophenyl (electron-withdrawing, ) or methoxy-substituted variants (hydrogen-bond acceptors, ).
  • 4-Isopropylphenyl () enhances hydrophobicity, which could improve bioavailability but reduce aqueous solubility.

Sulfanyl Linker :
Present in all analogs, this group facilitates hydrogen bonding and may contribute to metabolic stability compared to ether or amine linkers.

Research Findings and Implications

While the provided evidence lacks explicit biological data, structural comparisons highlight critical SAR trends:

  • Lipophilicity : Benzyl and isopropyl groups increase logP values, favoring blood-brain barrier penetration but complicating formulation.
  • Electronic Effects : Nitro or chloro substituents may enhance electrophilic interactions with target proteins, whereas methoxy groups improve solubility via polar interactions.
  • Crystallographic Validation : Structural data for these compounds were likely resolved using tools like SHELX (), ensuring accuracy in bond lengths and angles critical for docking studies.

Further research should prioritize synthesizing the target compound and evaluating its activity against analogs, particularly focusing on enzymatic assays and solubility profiles.

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